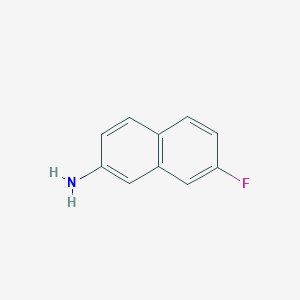
7-Fluoronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoronaphthalen-2-amine is an organic compound with the molecular formula C10H8FN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalen-2-amine typically involves the fluorination of naphthalene derivatives followed by amination. One common method is the direct fluorination of 2-naphthylamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available naphthalene. The process includes nitration, reduction, and subsequent fluorination and amination steps. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
7-Fluoronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoronaphthalen-2-amine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
2-Naphthylamine: Lacks the fluorine atom, resulting in different reactivity and applications.
7-Chloronaphthalen-2-amine: Similar structure but with chlorine instead of fluorine, leading to different chemical properties.
7-Bromonaphthalen-2-amine:
Uniqueness: 7-Fluoronaphthalen-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it valuable in specific synthetic and research applications where fluorinated compounds are desired .
Biological Activity
7-Fluoronaphthalen-2-amine is a fluorinated derivative of naphthalene, characterized by a fluorine atom at the seventh position and an amine group at the second position of the naphthalene ring. This unique structural configuration is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H8FN, with a molecular weight of approximately 169.18 g/mol. The presence of the fluorine atom is expected to influence its lipophilicity and interaction with biological targets, potentially enhancing binding affinities and selectivity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects, particularly in relation to enzyme inhibition and receptor interactions.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such inhibition could have significant implications for pharmacokinetics and drug interactions. The compound's ability to modulate enzymatic activity may also extend to other metabolic pathways, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. While specific data on this compound is limited, related naphthalene derivatives have shown significant antimicrobial effects against a range of pathogens, suggesting that this compound may exhibit similar properties.
Case Study 1: Anticancer Potential
A study published in Bioorganic & Medicinal Chemistry explored the anticancer potential of fluorinated naphthalene derivatives. The findings indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Although specific data on this compound was not highlighted, its structural similarity to active compounds suggests potential anticancer properties.
Case Study 2: Antimalarial Activity
Research on naphthalene derivatives has also investigated their antimalarial activity. A study demonstrated that compounds with similar structures showed significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. This raises the possibility that this compound could be evaluated for similar antimalarial properties in future studies.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoronaphthalen-2-amine |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 |
InChI Key |
NEVCOUQLCQKNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















